REACTION_CXSMILES
|
[CH:1]1(B(O)O)[CH2:3][CH2:2]1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].Br[C:16]1[CH:25]=[CH:24][C:19]([C:20]([O:22][CH3:23])=[O:21])=[C:18]([CH3:26])[CH:17]=1.C1(C)C=CC=CC=1>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1(P(C2CCCCC2)C2C=CC=CC=2C2C(C(C)C)=CC(C(C)C)=CC=2C(C)C)CCCCC1.O>[CH:1]1([C:16]2[CH:25]=[CH:24][C:19]([C:20]([O:22][CH3:23])=[O:21])=[C:18]([CH3:26])[CH:17]=2)[CH2:3][CH2:2]1 |f:1.2.3.4,7.8.9.10.11|
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Name
|
|
Quantity
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25.08 g
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Type
|
reactant
|
Smiles
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C1(CC1)B(O)O
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Name
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potassium phosphate
|
Quantity
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178.12 g
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
55.93 g
|
Type
|
reactant
|
Smiles
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BrC1=CC(=C(C(=O)OC)C=C1)C
|
Name
|
|
Quantity
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600 mL
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
6.925 g
|
Type
|
catalyst
|
Smiles
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C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)C1CCCCC1
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Name
|
|
Quantity
|
3.321 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
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Name
|
|
Quantity
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65 mL
|
Type
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solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
Stirred the mixture rapidly
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
fitted with a stir bar
|
Type
|
CUSTOM
|
Details
|
Sparged the mixture with nitrogen for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was sparged with nitrogen for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
Sealed the flask with
|
Type
|
CUSTOM
|
Details
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a cap
|
Type
|
STIRRING
|
Details
|
stirred at 90° overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
Added 150 mL water
|
Type
|
FILTRATION
|
Details
|
Filtered the two phase system through diatomaceous earth
|
Type
|
CUSTOM
|
Details
|
to remove the solids
|
Type
|
WASH
|
Details
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washed the filter cake with EtOAc
|
Type
|
CUSTOM
|
Details
|
Separated the filtrate phases
|
Type
|
WASH
|
Details
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washed the organic phase with 2×200 mL 5% NaHCO3, 2×200 mL 10% Na2S2O3, and 200 mL brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
Dried the solution over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISTILLATION
|
Details
|
Vacuum distilled the residual liquid
|
Type
|
CUSTOM
|
Details
|
Collected the fraction
|
Type
|
DISTILLATION
|
Details
|
distilling at 108-111°/3 ton
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=CC(=C(C(=O)OC)C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 170 mmol | |
AMOUNT: MASS | 32.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 69.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |